Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate
Overview
Description
“Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate” is a chemical compound. It is related to “Tert-butyl 4- (aminomethyl)benzoate” and “4- (Boc-aminomethyl)benzoic Acid”, which are used as reactants in the preparation of benzimidazoles and analogs .
Synthesis Analysis
The synthesis of related compounds involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate . Another method involves the use of TFA and generally requires large excesses .Chemical Reactions Analysis
“Tert-butyl 4- (aminomethyl)benzoate” is a reactant in the preparation of benzimidazoles and analogs . It’s also used in the synthesis of tert-butyl 4-aminobenzoate n-substituted derivatives .Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Synthesis of Amino Acid Derivatives : Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is utilized in the synthesis of unsaturated β-amino acid derivatives. These derivatives are synthesized using a highly stereoselective conjugate addition process and find applications in various chemical synthesis pathways (Davies, Fenwick, & Ichihara, 1997).
Polymorphism in Chemical Structures : This compound exhibits polymorphic forms, indicating its structural versatility. Such polymorphism is significant in the development of pharmaceuticals, as different crystal forms can have varied solubility and stability profiles (Gebreslasie, Jacobsen, & Görbitz, 2011).
Large-Scale Synthesis from L-Aspartic Acid : Its synthesis from L-aspartic acid on a large scale highlights its potential for industrial-scale production, which is crucial for its application in large-scale pharmaceutical and chemical processes (Yoshida et al., 1996).
Applications in Molecular and Crystal Chemistry
Supramolecular Structures : The compound contributes to the formation of hydrogen-bonded supramolecular structures. This property is important in the field of crystal engineering, where such structures find applications in the design of new materials (Portilla et al., 2007).
Regiocontrol in Synthesis : It plays a role in the regiocontrol of metallation, a process crucial in the synthesis of complex organic compounds. This regiocontrol is essential for achieving specific chemical structures with desired properties (Thornton & Jarman, 1990).
Efficient Synthesis of Derivatives : Demonstrates efficient pathways for synthesizing various derivatives, indicating its role as a versatile building block in organic synthesis (Koseki, Yamada, & Usuki, 2011).
Crystallography and Molecular Conformation : Its use in the study of crystal structures and molecular conformations, essential in understanding the physical and chemical properties of new compounds (Ravikumar et al., 2015).
Biomedical and Pharmaceutical Implications
Role in Peptide Conformation : The compound is studied to understand the role of N-methylation in peptide conformation. This knowledge is crucial for designing peptides with specific biological activities (Jankowska et al., 2002).
Synthesis of Structurally Modified Anthracyclines : It is used in the synthesis of 3-amino-2,3,6-trideoxysugars, potential components for structurally modified anthracyclines, highlighting its significance in medicinal chemistry (González et al., 1992).
Synthesis of Heterocyclic Systems : Utilized in the synthesis of various heterocyclic systems, demonstrating its versatility in creating a wide range of biologically active molecules (Baš et al., 2001).
Production of Biologically Active Substances : Its derivatives are used in the synthesis of biologically active substances, such as sperabillin C and GABOB, underscoring its importance in pharmacology and drug development (Hashiguchi, Kawada, & Natsugari, 1992).
Material Science and Polymer Chemistry
- Polymer Chemistry : It finds applications in the synthesis of amino acid-derived polymers, which are important for developing new materials with specific optical and mechanical properties (Qu, Sanda, & Masuda, 2009).
Future Directions
“Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate” could potentially be used in the synthesis of new compounds. For example, “tert-Butyl 4-aminobenzoate” can be used to synthesise structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
properties
IUPAC Name |
methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDQSJQQRFYYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595206 | |
Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate | |
CAS RN |
327046-67-3 | |
Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 327046-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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